2-Chloro-4-methylamino-6-ethylamino-S-triazine

概要

説明

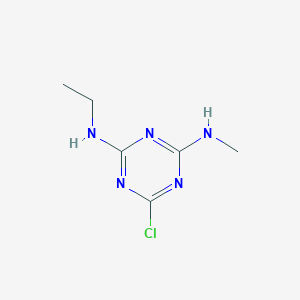

2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:

Temperature: Moderate temperatures, typically around 50-70°C.

Solvent: Common solvents include water or organic solvents like acetone.

Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the scale of production, batch reactors or continuous flow reactors are used.

Purification: The crude product is purified through crystallization or distillation to obtain the desired purity.

化学反応の分析

Types of Reactions

2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of hydroxyl or alkoxy derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Hydrolysis: Formation of amines and triazine derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: CHClN

- Molecular Weight: 187.63 g/mol

- Density: 1.374 g/cm³

The compound features a triazine ring substituted with chlorine, methylamino, and ethylamino groups. Its herbicidal properties stem from its ability to disrupt specific biochemical pathways in plants, likely by interfering with enzyme functions essential for plant growth and development .

Agricultural Applications

2-Chloro-4-methylamino-6-ethylamino-S-triazine is predominantly used as a herbicide to control a range of broadleaf and grassy weeds. Its effectiveness is influenced by environmental factors such as soil pH and moisture levels, which can affect its degradation and activity.

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating other triazine derivatives. The reactions typically involve nucleophilic substitution where amino groups replace chlorine atoms on cyanuric chloride under controlled conditions (temperature: 50-70°C) using solvents like water or acetone .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine atom replaced by nucleophiles (e.g., hydroxyl groups) |

| Oxidation | Amino groups oxidized to nitroso or nitro derivatives |

| Hydrolysis | Formation of amines and triazine derivatives under acidic/basic conditions |

Biological Research

Research has shown that triazine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines and microbial pathogens . The structural similarities between triazines allow for the exploration of their potential therapeutic applications.

Case Study: Anticancer Activity

A study on triazine derivatives indicated that compounds similar to this compound inhibited DNA gyrase activity, showcasing potential as antitumor agents .

Industrial Applications

In the industrial sector, this compound is utilized in formulating herbicides that are effective in agricultural practices. Its role in the synthesis of polymer photostabilizers also highlights its versatility beyond herbicidal applications .

作用機序

The mechanism of action of 2-Chloro-4-methylamino-6-ethylamino-S-triazine involves inhibition of photosynthesis in plants. It targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the generation of reactive oxygen species, causing oxidative damage and ultimately leading to plant death.

類似化合物との比較

Similar Compounds

Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-S-triazine, widely used as a herbicide.

Simazine: 2-Chloro-4,6-bis(ethylamino)-S-triazine, another herbicide with similar applications.

Propazine: 2-Chloro-4,6-bis(isopropylamino)-S-triazine, used for weed control in various crops.

Uniqueness

2-Chloro-4-methylamino-6-ethylamino-S-triazine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its combination of methylamino and ethylamino groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its effectiveness as a herbicide.

生物活性

2-Chloro-4-methylamino-6-ethylamino-S-triazine, commonly known as a derivative of the herbicide atrazine, is a member of the s-triazine family. This compound has garnered attention due to its biological activity, particularly in agricultural and environmental contexts. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a chloro group, two amino groups, and a triazine ring, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that s-triazine derivatives can inhibit cell proliferation in various cancer cell lines.

- Neurotoxicity : As with other triazines, this compound may impact neurological functions, particularly through its metabolites.

- Endocrine Disruption : There is evidence suggesting that s-triazines can disrupt endocrine functions in wildlife and potentially in humans.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis.

Case Studies

Several studies have explored the effects of this compound:

- Study on Cancer Cell Lines :

- Neurotoxicological Assessment :

- Endocrine Disruption Studies :

Data Tables

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Key findings include:

特性

IUPAC Name |

6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWNNIQSVZUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184855 | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-92-2 | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylamino-6-ethylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。